
1,4-Oxazepan-5-ylmethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxazepan-5-ylmethanol;hydrochloride is a chemical compound that falls within the class of heterocyclic compounds known as 1,4-oxazepines. These compounds are of interest due to their potential use in the synthesis of biologically active molecules and chiral ligands. The structure of 1,4-oxazepines includes a seven-membered ring containing both oxygen and nitrogen atoms, which can impart unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of 1,4-oxazepines, such as this compound, can be achieved through a phosphine-mediated tandem reaction of ynones with 2-azido alcohols. This method is advantageous as it proceeds under mild conditions and avoids the use of metals or solvents, which can be beneficial for the environment and for simplifying purification processes. The phosphine acts as a catalyst, facilitating the formation of the heterocyclic ring structure in a single step .
Another approach to synthesizing 1,4-oxazepines involves base-promoted exo mode cyclization of alkynyl alcohols. This method is regioselective and leads to the formation of the exo-dig product. The Grignard reaction is a critical step in this synthesis, allowing for the production of compounds with high diastereomeric purity according to Cram's rule. The proposed mechanism for this synthesis has been supported by density functional theory (DFT) calculations, which help to understand the electronic factors influencing the reaction .
Molecular Structure Analysis
The molecular structure of 1,4-oxazepines is characterized by a seven-membered ring that includes an oxygen atom and a nitrogen atom. The specific optical rotation and circular dichroism techniques can be used to study the stereochemistry of these compounds. These techniques provide insight into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and potential interactions with biological targets .
Chemical Reactions Analysis
1,4-Oxazepines can participate in various chemical reactions due to the presence of reactive functional groups. The phosphine-mediated synthesis mentioned earlier suggests that these compounds can be formed through reactions involving ynones and azido alcohols. The Grignard reaction, a key step in the alternative synthesis approach, indicates that 1,4-oxazepines can also be synthesized through reactions with organomagnesium compounds. The regioselectivity and diastereoselectivity of these reactions are important for producing compounds with the desired stereochemical configuration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-oxazepines, such as solubility, melting point, and boiling point, are influenced by the heterocyclic structure and the substituents attached to the ring. The presence of the hydrochloride salt form, as in this compound, can affect the compound's solubility in water and other solvents, which is relevant for its potential applications. The specific optical rotation and circular dichroism data can provide information about the chiral nature of these compounds, which is significant for their biological activity and potential use as chiral ligands .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
New Routes for Synthesizing 1,4-Oxazepanes : Researchers have developed efficient methods for synthesizing 1,4-oxazepanes, including 1,4-Oxazepan-5-ylmethanol;hydrochloride. These methods often involve reductive amination and intramolecular cyclization, highlighting their synthetic utility in organic chemistry (Das, Srivastava, & Panda, 2010).
Phosphine-Mediated Construction : An approach using phosphine-mediated tandem reactions has been developed for constructing 1,4-oxazepines. This method is useful for creating biologically active heterocycles under mild conditions, indicating its potential in drug development (François-Endelmond et al., 2010).
Ring-Opening Polymerization : The organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones to create poly(ester amide)s demonstrates the versatility of 1,4-oxazepane derivatives in polymer science. These compounds offer biodegradable alternatives to other polymers (Wang & Hadjichristidis, 2020).
Pharmacological Applications
Dopamine D4 Receptor Ligands : 1,4-Oxazepane derivatives have been synthesized and analyzed as dopamine D4 receptor ligands. These compounds are of interest in the development of antipsychotics with reduced side effects (Audouze, Nielsen, & Peters, 2004).
Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Certain 1,4-oxazepane derivatives have shown potential in pre-clinical tests for their effectiveness in treating conditions like depression and anxiety, indicating their therapeutic potential (Singh et al., 2010).
Neuropharmacological Evaluation : New isoxazoline derivatives, including 1,4-oxazepanes, have been synthesized and evaluated for their antidepressant and anti-anxiety properties. These studies contribute to the understanding of their potential use in mental health treatments (Kumar, 2013).
Eigenschaften
IUPAC Name |
1,4-oxazepan-5-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6-1-3-9-4-2-7-6;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYRCRVTKLSNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

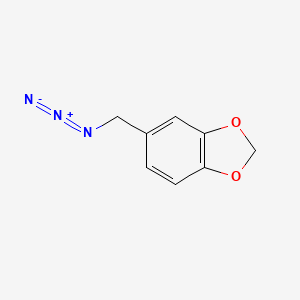
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)

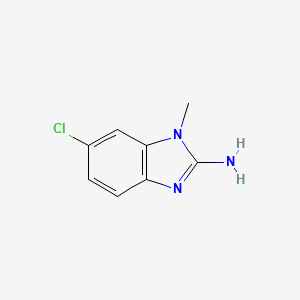
![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)
![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)
![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)
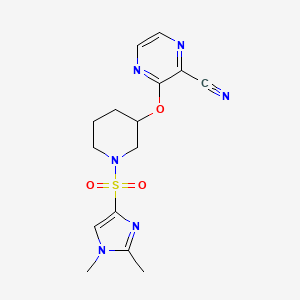
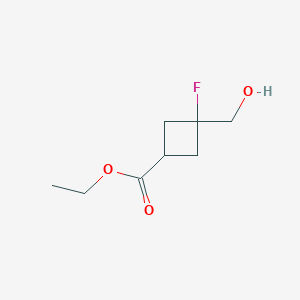
![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)
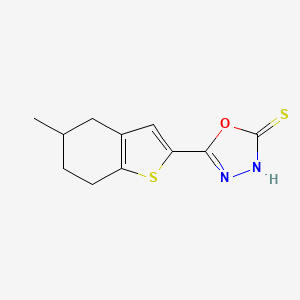
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)
